4-(2-(5-chloro-2-methoxyphenyl)-2-oxoethyl)benzo[f][1,4]oxazepine-3,5(2H,4H)-dione
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Description
4-(2-(5-chloro-2-methoxyphenyl)-2-oxoethyl)benzo[f][1,4]oxazepine-3,5(2H,4H)-dione is a useful research compound. Its molecular formula is C18H14ClNO5 and its molecular weight is 359.76. The purity is usually 95%.
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Biological Activity
The compound 4-(2-(5-chloro-2-methoxyphenyl)-2-oxoethyl)benzo[f][1,4]oxazepine-3,5(2H,4H)-dione , known by its CAS number 903194-21-8 , belongs to the benzoxazepine family. This compound has garnered attention due to its potential biological activities, particularly in medicinal chemistry. This article synthesizes available research findings regarding its biological activity, including case studies and relevant data tables.
Chemical Structure and Properties
The molecular formula of the compound is C18H15ClN1O5 with a molecular weight of approximately 325.3 g/mol . The structure features a benzoxazepine core, which is known for its diverse pharmacological properties.
Property | Value |
---|---|
Molecular Formula | C18H15ClN1O5 |
Molecular Weight | 325.3 g/mol |
CAS Number | 903194-21-8 |
Anticancer Properties
Research indicates that derivatives of benzoxazepines exhibit significant anticancer activity. For instance, compounds structurally similar to This compound have been studied for their ability to inhibit cancer cell proliferation. A study demonstrated that certain benzoxazepine derivatives showed promising results against various cancer cell lines by inducing apoptosis and inhibiting cell cycle progression .
Enzyme Inhibition
Another area of interest is the compound's potential as an enzyme inhibitor. Similar compounds have been reported to act on specific enzyme targets involved in cancer metabolism and progression. For example, studies have shown that modifications in the oxazepine structure can enhance inhibitory activity against enzymes like EGFR and BRAF , which are critical in cancer signaling pathways .
Antimicrobial Activity
The compound's antimicrobial properties are also noteworthy. Research has indicated that benzoxazepine derivatives possess significant antibacterial and antifungal activities. In vitro studies have demonstrated effectiveness against a range of pathogens, suggesting potential therapeutic applications in treating infections .
Case Study 1: Anticancer Activity
A recent study investigated the effects of a related benzoxazepine derivative on human breast cancer cells (MCF-7). The results showed that treatment with the compound led to a dose-dependent decrease in cell viability and increased apoptosis markers. The study concluded that the compound could serve as a lead for developing new anticancer agents .
Case Study 2: Enzyme Inhibition
In another study focusing on enzyme inhibition, researchers synthesized various derivatives of benzoxazepines and evaluated their inhibitory effects on BRAF(V600E) mutations associated with melanoma. The most potent derivative exhibited an IC50 value in the nanomolar range, indicating strong inhibitory effects .
Properties
IUPAC Name |
4-[2-(5-chloro-2-methoxyphenyl)-2-oxoethyl]-1,4-benzoxazepine-3,5-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14ClNO5/c1-24-15-7-6-11(19)8-13(15)14(21)9-20-17(22)10-25-16-5-3-2-4-12(16)18(20)23/h2-8H,9-10H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RNONVSHAVJTKCX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)Cl)C(=O)CN2C(=O)COC3=CC=CC=C3C2=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14ClNO5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
359.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.